molecular formula C11H13Br B6322107 5-(3-Bromophenyl)-1-pentene CAS No. 330938-21-1

5-(3-Bromophenyl)-1-pentene

Cat. No.: B6322107
CAS No.: 330938-21-1
M. Wt: 225.12 g/mol
InChI Key: BDUIKCXMGPLPHV-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1-pentene is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-1-pentene typically involves the bromination of a phenyl ring followed by the attachment of a pentene chain. One common method is the bromination of 3-phenyl-1-pentene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-1-pentene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the double bond in the pentene chain can yield saturated hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of phenyl derivatives with various functional groups.

    Oxidation: Formation of 3-bromophenyl ketones or alcohols.

    Reduction: Formation of 5-(3-bromophenyl)pentane.

Scientific Research Applications

5-(3-Bromophenyl)-1-pentene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-1-pentene involves its interaction with molecular targets through its bromine atom and phenyl ring. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom acts as a leaving group. Additionally, the pentene chain can undergo various transformations, contributing to the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)-1-pentene is unique due to its specific structure, which combines a brominated phenyl ring with a pentene chain

Properties

IUPAC Name

1-bromo-3-pent-4-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-2-3-4-6-10-7-5-8-11(12)9-10/h2,5,7-9H,1,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUIKCXMGPLPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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